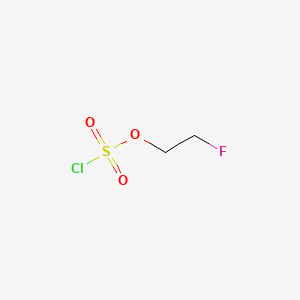

Chlorosulfuric acid, (2-fluoroethyl) ester

Description

Significance and Research Landscape of Fluorinated Sulfonic Esters

Fluorinated sulfonic esters are a class of organic compounds that have garnered considerable attention in chemical research. The introduction of fluorine atoms into the ester's alkyl or aryl group can significantly alter its physical, chemical, and biological properties. This is primarily due to the high electronegativity, small size, and strong carbon-fluorine bond of the fluorine atom.

The research landscape for fluorinated sulfonic esters is broad, with significant interest in their application as versatile reagents and intermediates in organic synthesis. For instance, non-fluorinated sulfonic esters are well-established as excellent alkylating agents due to the sulfonate group being a good leaving group. The presence of fluorine can further modulate this reactivity.

Furthermore, the incorporation of fluorine is a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity. While specific research on (2-Fluoroethyl) Chlorosulfate (B8482658) is limited, the broader class of fluorinated sulfonic esters is actively investigated for these purposes. The study of such compounds contributes to a deeper understanding of structure-activity relationships in medicinal and materials chemistry.

Historical Context of Chlorosulfuric Acid Chemistry and its Derivatives

The chemistry of chlorosulfuric acid (HSO₃Cl) and its derivatives is well-established, with its initial preparation and characterization dating back to the mid-19th century. wikipedia.org It is recognized as a powerful sulfating and sulfonating agent, widely used in organic synthesis. lsu.edu The reaction of chlorosulfuric acid with alcohols to form alkyl chlorosulfates is a fundamental transformation. wikipedia.org

Historically, the synthesis of various esters of chlorosulfuric acid has been explored to create intermediates for detergents, dyes, and other specialty chemicals. lsu.edu The general reaction involves the displacement of the hydroxyl group in the alcohol by the chlorosulfonyl group, with the concurrent formation of hydrogen chloride. wikipedia.org

The investigation of halogenated derivatives, such as (2-chloroethyl) chlorosulfate, has also been documented, providing a precedent for the synthesis and study of halogen-containing esters of chlorosulfuric acid. uni.lu This historical work lays the foundation for understanding the probable synthetic pathways and chemical behavior of (2-Fluoroethyl) Chlorosulfate.

Structural and Bonding Perspectives in Fluoroalkyl Sulfonyl Esters

From a theoretical standpoint, the molecular architecture of (2-Fluoroethyl) Chlorosulfate is dictated by the tetrahedral geometry around the sulfur atom and the conformational flexibility of the 2-fluoroethyl chain. The sulfur atom is bonded to two oxygen atoms, a chlorine atom, and the oxygen of the fluoroethoxy group.

Computational modeling and spectroscopic analysis of related fluoroalkyl esters would suggest that the C-F bond in the 2-fluoroethyl group will induce a significant dipole moment. This, in turn, can influence intermolecular interactions and the physical properties of the compound. The gauche effect may also play a role in determining the preferred conformation of the F-C-C-O dihedral angle, which could impact its reactivity. The presence of the electronegative fluorine atom is expected to have a stabilizing effect on the ester linkage through inductive effects, potentially influencing its stability and reactivity compared to its non-fluorinated analog.

Data Tables

Table 1: Properties of Chlorosulfuric Acid

| Property | Value | Reference |

| IUPAC Name | Sulfurochloridic acid | wikipedia.org |

| Formula | HSO₃Cl | wikipedia.org |

| Molar Mass | 116.52 g/mol | lsu.edu |

| Appearance | Colorless to pale brown liquid | wikipedia.org |

| Density | 1.753 g/cm³ | wikipedia.org |

| Melting Point | -80 °C | wikipedia.org |

| Boiling Point | 151-152 °C | wikipedia.org |

| Solubility in water | Hydrolysis | wikipedia.org |

Table 2: Related Halogenated Chlorosulfuric Acid Esters

| Compound Name | Chemical Formula | Key Information | Reference |

| Chlorosulfuric acid, (2-chloroethyl) ester | C₂H₄Cl₂O₃S | A known halogenated derivative of chlorosulfuric acid. | uni.lu |

Structure

3D Structure

Properties

CAS No. |

371-94-8 |

|---|---|

Molecular Formula |

C2H4ClFO3S |

Molecular Weight |

162.57 g/mol |

IUPAC Name |

1-chlorosulfonyloxy-2-fluoroethane |

InChI |

InChI=1S/C2H4ClFO3S/c3-8(5,6)7-2-1-4/h1-2H2 |

InChI Key |

XEMULNWDKOXYNZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OS(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroethyl Chlorosulfate

Strategies for the Direct Esterification of Chlorosulfuric Acid

The most straightforward conceptual approach to (2-fluoroethyl) chlorosulfate (B8482658) involves the direct reaction of 2-fluoroethanol (B46154) with chlorosulfuric acid. This esterification, however, is a highly exothermic and vigorous reaction that requires careful control of conditions to prevent degradation and side product formation.

Reactant Precursors and Reaction Conditions

The primary precursors for this direct synthesis are 2-fluoroethanol and chlorosulfuric acid. The reaction is typically performed in a non-reactive, anhydrous solvent to mitigate the high reactivity and to aid in temperature control. Chlorinated solvents such as dichloromethane (B109758) or chloroform are often suitable for this purpose.

The reaction of alcohols with chlorosulfuric acid is known to be rapid and highly exothermic. rug.nl Therefore, the addition of chlorosulfuric acid to the solution of 2-fluoroethanol is carried out portion-wise or via slow addition using a dropping funnel, while maintaining a low reaction temperature, often in the range of 0 to 10 °C, to control the reaction rate and minimize the formation of byproducts. lsu.edu The molar ratio of the reactants is a critical parameter, with an excess of chlorosulfuric acid sometimes employed to ensure complete conversion of the alcohol.

A general representation of the reaction is as follows:

HOCH₂CH₂F + ClSO₃H → FCH₂CH₂OSO₂Cl + H₂O

However, the water produced can react violently with chlorosulfuric acid, leading to the formation of sulfuric acid and hydrochloric acid, which can complicate the purification process. lsu.edu

| Parameter | Condition | Rationale |

| Reactants | 2-Fluoroethanol, Chlorosulfuric Acid | Primary precursors for the target molecule. |

| Solvent | Anhydrous Dichloromethane or Chloroform | Inert medium to control reaction vigor and temperature. |

| Temperature | 0 - 10 °C | To manage the exothermic nature of the reaction and prevent degradation. |

| Addition | Slow, portion-wise addition of chlorosulfuric acid | To maintain control over the reaction rate. |

| Molar Ratio | Equimolar or slight excess of chlorosulfuric acid | To drive the reaction towards completion. |

| Table 1: Typical Reaction Conditions for the Direct Esterification of 2-Fluoroethanol with Chlorosulfuric Acid |

Role of Activating Agents and Catalysts

While the direct reaction between a primary alcohol and chlorosulfuric acid is generally facile, the use of activating agents or catalysts is not commonly reported for the synthesis of simple alkyl chlorosulfates due to the inherent high reactivity of chlorosulfuric acid. The powerful electrophilic nature of the sulfur atom in chlorosulfuric acid readily facilitates the nucleophilic attack by the alcohol's oxygen atom.

In related esterifications of less reactive substrates or when milder conditions are required, activating agents that can convert the alcohol into a better nucleophile or the acid into a more reactive species might be employed. However, for the synthesis of (2-fluoroethyl) chlorosulfate, the focus remains on controlling the intrinsic reactivity of the precursors rather than enhancing it.

Indirect Synthetic Routes via Halosulfonation and Fluorination

Indirect methods provide alternative pathways to (2-fluoroethyl) chlorosulfate, often allowing for milder reaction conditions and potentially higher purity of the final product. These routes typically involve the formation of an intermediate which is then converted to the desired product.

Synthesis from 2-Fluoroethanol and Related Precursors

An alternative to the direct use of chlorosulfuric acid is the reaction of 2-fluoroethanol with other sulfur-containing reagents. For instance, sulfuryl chloride (SO₂Cl₂) can be used to convert alcohols to the corresponding chlorosulfates. This reaction may proceed under milder conditions compared to the use of chlorosulfuric acid.

The reaction proceeds as follows:

HOCH₂CH₂F + SO₂Cl₂ → FCH₂CH₂OSO₂Cl + HCl

This method avoids the production of water as a byproduct, which can simplify the reaction workup. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

| Precursor | Reagent | Conditions | Product |

| 2-Fluoroethanol | Sulfuryl Chloride | Anhydrous solvent, presence of a base (e.g., pyridine) | (2-Fluoroethyl) Chlorosulfate |

| 2-Chloroethanol | Chlorosulfuric Acid | Low temperature, inert solvent | (2-Chloroethyl) Chlorosulfate |

| Table 2: Indirect Synthesis Routes Starting from Halogenated Ethanols |

A related approach involves starting with a more readily available precursor like 2-chloroethanol, converting it to (2-chloroethyl) chlorosulfate by reaction with chlorosulfuric acid, and then performing a subsequent halogen exchange reaction to introduce the fluorine atom. However, the selective fluorination of the ethyl group in the presence of the chlorosulfate moiety can be challenging.

Derivatization from Fluoroalkyl Halides and Sulfur Reagents

Another indirect strategy involves the reaction of a 2-fluoroalkyl halide, such as 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane, with a suitable sulfur-containing reagent. For instance, reaction with a silver salt of a sulfur-containing acid could potentially yield the desired product. The use of silver sulfate (B86663) (Ag₂SO₄) with an alkyl halide is a known method for the synthesis of dialkyl sulfates. A modification of this approach using a chlorosulfonating agent in the presence of a silver salt could be envisioned.

This method relies on the nucleophilic displacement of the halide by a sulfur-based nucleophile. The choice of the sulfur reagent and reaction conditions is crucial to favor the formation of the chlorosulfate over other potential products.

Electrochemical and Photoredox Catalyzed Approaches to Fluoroalkyl Sulfonyl Esters

Modern synthetic methodologies, including electrochemical and photoredox catalysis, offer promising avenues for the synthesis of fluoroalkyl sulfonyl esters. While specific examples for the synthesis of (2-fluoroethyl) chlorosulfate are not prevalent in the literature, the general principles can be applied.

Electrochemical Synthesis: Electrochemical methods can be employed for the generation of sulfonyl radicals from sulfonyl chlorides or other precursors. These highly reactive intermediates can then react with suitable substrates to form sulfonyl esters. organic-chemistry.org For instance, the electrochemical oxidation of a mixture containing a source of the fluoroethyl group and a chlorosulfonating agent could potentially lead to the desired product.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S and O-S bonds under mild conditions. chemrxiv.org This approach typically involves the generation of a radical intermediate through a single-electron transfer process, which then participates in the desired bond-forming reaction. A potential photoredox cycle could involve the generation of a fluoroalkyl radical from a suitable precursor, which then reacts with a sulfur dioxide surrogate and a chlorine source to form the final product.

These advanced methods are at the forefront of synthetic chemistry and offer the potential for more sustainable and efficient routes to complex molecules like (2-fluoroethyl) chlorosulfate, although their application to this specific target remains an area for further research and development.

Stereoselective Synthesis of Chiral (2-Fluoroethyl) Chlorosulfate Analogues

The introduction of chirality into analogues of (2-fluoroethyl) chlorosulfate, where a stereocenter exists on the alkyl backbone, requires precise control over the reaction to favor the formation of one stereoisomer over another. Methodologies for achieving this can be broadly categorized into strategies involving asymmetric induction and those focused on preserving existing stereochemistry.

Asymmetric induction in this context involves creating a new stereocenter or differentiating between enantiomers of a racemic precursor during the chlorosulfate ester formation. A primary strategy for this is kinetic resolution.

Kinetic Resolution of a Racemic Alcohol Precursor: Kinetic resolution is a robust method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of a chiral (2-fluoroethyl) chlorosulfate analogue, this would typically involve the reaction of a racemic chiral alcohol precursor with a sub-stoichiometric amount of a chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a chiral catalyst.

Chiral pyridine derivatives, analogous to 4-dimethylaminopyridine (DMAP), have proven highly effective in the kinetic resolution of secondary alcohols via acylation. nih.gov A similar approach could be employed here. The chiral catalyst would selectively accelerate the esterification of one enantiomer of the alcohol, leaving the reaction mixture enriched in the slower-reacting enantiomer. The resulting diastereomeric transition states, formed between the chiral catalyst, the chlorosulfonating agent, and each alcohol enantiomer, exhibit an energy difference that dictates the selectivity of the resolution. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers. High selectivity factors are crucial for achieving high enantiomeric excess (ee) in both the product and the unreacted starting material. nih.gov

Key factors influencing the success of kinetic resolution include:

Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount in achieving high selectivity.

Reactant Structure: The structure of the alcohol substrate can significantly impact selectivity, with bulkier substituents often leading to better discrimination. nih.gov

Reaction Conditions: Temperature, solvent, and the nature of the chlorosulfonating agent can all be optimized to maximize the selectivity factor.

When starting with an enantiomerically pure alcohol precursor, the primary challenge is to convert it to the corresponding chlorosulfate without racemization or epimerization of the stereocenter. The reaction of an alcohol with a chlorosulfonating agent like chlorosulfuric acid or sulfuryl chloride forms the chlorosulfate ester. This transformation is analogous to the well-studied conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂). youtube.comlibretexts.org

The reaction mechanism is critical to maintaining stereochemical integrity. The process is initiated by the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the chlorosulfonating agent. This forms a reactive intermediate, an alkyl chlorosulfite in the case of thionyl chloride, or an alkyl chlorosulfate precursor. The fate of this intermediate determines the stereochemical outcome. libretexts.org

Sₙ2 Mechanism (Inversion): If a nucleophile, such as a chloride ion present in the reaction medium, attacks the carbon atom bearing the oxygen, it will proceed via an Sₙ2 mechanism, resulting in a predictable inversion of configuration at the stereocenter. The use of solvents that can stabilize charged intermediates and the presence of a base like pyridine can promote this pathway.

Sₙi Mechanism (Retention): Alternatively, the reaction can proceed through an internal attack mechanism (Sₙi), where the chloride is delivered from the intermediate itself. This occurs via a tight ion pair and results in the retention of configuration. youtube.com

Control over the reaction conditions is essential to ensure a single, predictable stereochemical outcome. Low temperatures are generally favored to suppress side reactions and potential racemization pathways. The choice of solvent is also critical; non-polar, non-coordinating solvents may favor the Sₙi pathway, while more polar solvents might facilitate an Sₙ2 reaction. By carefully selecting these conditions, the stereochemical integrity of the chiral center can be preserved with high fidelity.

Scalable Synthetic Protocols and Process Optimization

Transitioning the synthesis of (2-fluoroethyl) chlorosulfate from a laboratory setting to a larger, industrial scale requires careful consideration of safety, efficiency, and cost. The reagents typically used, such as chlorosulfonic acid or sulfuryl chloride, are highly reactive, corrosive, and produce hazardous byproducts like hydrogen chloride (HCl) gas. mdpi.com Therefore, process optimization is crucial for a safe and viable large-scale protocol.

The synthesis of alkyl chlorosulfates can be viewed as a specialized esterification process. mdpi.com Optimization would focus on several key reaction parameters to maximize yield and purity while ensuring operational safety. A design of experiments (DoE) approach can be systematically used to identify optimal conditions by evaluating the impact of various parameters on the reaction outcome. researchgate.net

Key Parameters for Process Optimization:

| Parameter | Objective/Consideration | Potential Impact on Process |

| Reactant Ratio | Determine the optimal molar ratio of 2-fluoroethanol to the chlorosulfonating agent. | An excess of the chlorosulfonating agent can ensure complete conversion but may lead to side products and complicates purification. An excess of alcohol may be wasteful and require recovery. researchgate.net |

| Temperature Control | Maintain a consistent and optimal reaction temperature. | The reaction is typically highly exothermic. Poor temperature control can lead to decreased selectivity, product decomposition, and dangerous pressure buildup from HCl off-gassing. mdpi.com |

| Reagent Addition Rate | Control the rate at which reagents are mixed. | Slow, controlled addition of the chlorosulfonating agent to the alcohol is critical to manage heat generation and the rate of HCl evolution, preventing runaway reactions. mdpi.com |

| Solvent Selection | Utilize an inert solvent that is compatible with the reagents and reaction conditions. | The solvent must not react with the chlorosulfonating agent. Chlorinated solvents are often used. The solvent also aids in heat dissipation and controls viscosity. |

| Mixing/Agitation | Ensure efficient mixing of the reactants. | Proper agitation is necessary for maintaining homogenous temperature and concentration throughout the reactor, preventing localized "hot spots" and improving reaction kinetics. |

| Off-Gas Management | Safely neutralize and scrub the HCl gas produced. | A robust scrubbing system (e.g., a caustic scrubber) is essential for safety and environmental compliance to handle the large volumes of corrosive HCl gas generated. mdpi.com |

| Purification Method | Develop an efficient method for isolating the final product. | Fractional distillation under reduced pressure is a common method for purifying volatile, thermally sensitive compounds like alkyl chlorosulfates, separating them from unreacted starting materials and non-volatile impurities. google.com |

By systematically optimizing these parameters, a scalable, safe, and efficient process for the production of (2-fluoroethyl) chlorosulfate can be developed, ensuring high yield and purity of the final product.

Mechanistic Investigations of 2 Fluoroethyl Chlorosulfate Reactivity

Nucleophilic Substitution Pathways at the Sulfur Center

The sulfur atom in (2-fluoroethyl) chlorosulfate (B8482658) is attached to a highly electronegative chlorine atom and three oxygen atoms, rendering it significantly electron-deficient and a prime target for nucleophilic attack. The outcome of such reactions is largely dictated by the nature of the nucleophile and the reaction conditions.

Hydrolysis and Solvolysis Mechanisms

The reaction of (2-fluoroethyl) chlorosulfate with water (hydrolysis) or a solvent molecule (solvolysis) is anticipated to proceed via a nucleophilic substitution mechanism at the sulfur atom. In these reactions, the oxygen atom of the water or solvent molecule acts as the nucleophile.

The hydrolysis mechanism likely involves the initial attack of a water molecule on the electrophilic sulfur atom. This leads to the formation of a transient pentacoordinate intermediate. The subsequent departure of the chloride ion, a good leaving group, results in the formation of (2-fluoroethyl) hydrogen sulfate (B86663). This intermediate can then undergo further hydrolysis, albeit at a slower rate, to yield 2-fluoroethanol (B46154) and sulfuric acid.

A key aspect of solvolysis is the potential for the solvent to act as a nucleophile. For instance, in an alcohol solvent (alcoholysis), the alcohol molecule would attack the sulfur center, leading to the formation of an alkyl (2-fluoroethyl) sulfate and hydrochloric acid. The general reactivity of alkyl chlorosulfates suggests that bimolecular displacement at the sulfur center is a predominant pathway. acs.org

Reactions with Oxygen-Containing Nucleophiles

The reactivity of (2-fluoroethyl) chlorosulfate with other oxygen-containing nucleophiles, such as alcohols and carboxylates, is expected to follow a similar pattern of nucleophilic substitution at the sulfur atom.

The reaction with an alcohol, for example, would mirror the alcoholysis process described above, yielding a dialkyl sulfate derivative. Carboxylate anions, acting as nucleophiles, would attack the sulfur atom to form a mixed anhydride (B1165640) of a carboxylic acid and (2-fluoroethyl) sulfuric acid. The general principles of nucleophilic substitution at a sulfonyl sulfur suggest that these reactions would proceed via a bimolecular mechanism.

Interactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as amines, are generally more potent nucleophiles than their oxygen-containing counterparts. Their reaction with (2-fluoroethyl) chlorosulfate is therefore expected to be more rapid.

Primary and secondary amines will likely attack the sulfur atom to displace the chloride ion, forming the corresponding N-substituted (2-fluoroethyl) sulfamates. The mechanism is analogous to the reaction of amines with other sulfonyl chlorides. Given the higher nucleophilicity of amines, these reactions are anticipated to be efficient.

Electrophilic Activation and Transformations

Beyond direct nucleophilic attack at the sulfur center, the (2-fluoroethyl) chlorosulfate molecule can undergo transformations initiated by electrophilic activation or through intramolecular processes.

Rearrangement Reactions

While specific rearrangement reactions of (2-fluoroethyl) chlorosulfate are not documented in readily available literature, the principles of organic chemistry allow for the postulation of potential pathways. Rearrangement reactions often involve the migration of a group to an electron-deficient center. nih.govnih.gov In the context of this molecule, such rearrangements could be initiated by the departure of the chlorosulfate group, a potent leaving group, to form a carbocationic intermediate.

However, the presence of the electronegative fluorine atom on the adjacent carbon would destabilize a primary carbocation at the C2 position. Therefore, a 1,2-hydride shift from the C1 position to form a more stable secondary carbocation is a plausible subsequent step, although still energetically demanding. Alternatively, rearrangement could involve the fluorine atom itself, though such rearrangements are less common.

Cyclization Processes

Intramolecular reactions can lead to the formation of cyclic products. For (2-fluoroethyl) chlorosulfate, a potential cyclization pathway could involve an intramolecular nucleophilic attack. While the fluorine atom is a poor nucleophile, under specific conditions, intramolecular displacement of the chlorosulfate group by the fluorine atom is a theoretical possibility, which would lead to a highly strained three-membered ring containing a fluoronium ion.

A more plausible cyclization scenario would occur if the molecule were to react with a species that introduces a nucleophilic center. For instance, partial hydrolysis to 2-fluoroethanol, followed by deprotonation, could lead to an intramolecular Williamson ether synthesis-type reaction, where the resulting alkoxide attacks the carbon bearing the fluorine, displacing it to form ethylene (B1197577) oxide. However, the strength of the C-F bond makes this an unlikely pathway. Intramolecular cyclizations are well-documented for haloalkyl compounds, often proceeding via nucleophilic substitution where a tethered nucleophile displaces a halide. nih.gov

Radical Reactions and Single-Electron Transfer Mechanisms

The involvement of (2-fluoroethyl) chlorosulfate in radical reactions is a plausible area of its chemical reactivity, primarily through processes initiated by single-electron transfer (SET). In a general sense, SET processes involve the transfer of a single electron from a donor to an acceptor, which results in the formation of radical ions. researchgate.net This fundamental step can initiate a cascade of reactions, leading to the formation of various products. For organosulfur compounds, SET can lead to the homolytic cleavage of bonds, generating radical intermediates that can participate in subsequent transformations. wikipedia.org

Homolytic cleavage, or homolysis, is a type of bond fission where the two electrons in a covalent bond are distributed equally between the resulting fragments, leading to the formation of two radicals. wikipedia.org In the context of (2-fluoroethyl) chlorosulfate, a SET event, likely a reduction, could induce the cleavage of either the C-O or the S-Cl bond.

Hypothesized Radical Formation Pathways:

Pathway A: C-O Bond Cleavage: A single-electron reduction of the (2-fluoroethyl) chlorosulfate molecule could lead to the formation of a radical anion. This transient species could then fragment, cleaving the C-O bond to generate a 2-fluoroethyl radical and a chlorosulfate anion.

Pathway B: S-Cl Bond Cleavage: Alternatively, the radical anion could undergo fragmentation at the weaker S-Cl bond, producing a sulfonyl radical and a chloride ion.

The relative likelihood of these pathways would depend on the specific reaction conditions, including the nature of the electron donor and the solvent. The generation of a 2-fluoroethyl radical would open up possibilities for various synthetic applications, such as addition to unsaturated systems or cross-coupling reactions. Mechanistic studies on related sulfonyl fluorides have shown that metal catalysis, for instance with copper, can facilitate the generation of aryl radicals from aryl diazonium salts, which then react with an SO2 source to form sulfonyl radicals. acs.org A similar catalytic cycle could potentially be envisioned for (2-fluoroethyl) chlorosulfate to generate the corresponding fluoroethyl radical.

The table below summarizes the potential radical intermediates formed from (2-fluoroethyl) chlorosulfate via single-electron transfer.

| Precursor | Initiating Step | Bond Cleaved | Resulting Radical | Co-product |

| (2-Fluoroethyl) Chlorosulfate | SET Reduction | C-O | 2-Fluoroethyl Radical | Chlorosulfate Anion |

| (2-Fluoroethyl) Chlorosulfate | SET Reduction | S-Cl | (2-Fluoroethoxy)sulfonyl Radical | Chloride Anion |

This table presents hypothesized pathways based on the principles of single-electron transfer and the known reactivity of analogous sulfur compounds.

Catalytic Roles in Organic Transformations

While specific catalytic applications of (2-fluoroethyl) chlorosulfate are not well-documented, its structural features suggest potential roles as a catalyst or a precursor to a catalytically active species in certain organic transformations. The reactivity of related sulfur(VI) halides, particularly in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, provides a framework for postulating such roles. nih.gov

Potential Catalytic Activities:

Source of Electrophilic "F+": Although containing a C-F bond, the compound itself is not a direct fluorinating agent in the traditional sense. However, under specific conditions, decomposition could potentially lead to species that participate in fluorination reactions. For instance, the synthesis of the related 2-[¹⁸F]fluoroethyl tosylate can produce volatile side-products like vinyl fluoride and 2-fluoroethanol, indicating the lability of the fluoroethyl group under certain conditions. nih.gov

Activation by Lewis Bases: The sulfur atom in the chlorosulfate group is electrophilic and can be activated by Lewis bases. Studies on sulfonyl fluorides have shown that organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as nucleophilic catalysts, activating the sulfur(VI) center and facilitating reactions such as the formation of sulfonic esters from silyl (B83357) ethers. nih.govresearchgate.net A similar activation of (2-fluoroethyl) chlorosulfate by a Lewis base could enhance its reactivity as a sulfonating or chlorinating agent in a catalytic cycle.

In Situ Generation of a Strong Acid: The chlorosulfate group can be viewed as a precursor to a strong acid. Hydrolysis or reaction with a proton source would liberate chlorosulfuric acid and subsequently sulfuric acid and hydrochloric acid. This in-situ generation of a strong Brønsted acid could catalyze a variety of acid-catalyzed reactions, such as esterifications, rearrangements, or cyclizations.

The table below outlines the plausible catalytic functions of (2-fluoroethyl) chlorosulfate based on the reactivity of analogous compounds.

| Proposed Catalytic Role | Activating Species/Condition | Mechanistic Rationale | Potential Application |

| Electrophilic Sulfonating Agent | Lewis Base (e.g., DBU) | Activation of the sulfur center towards nucleophilic attack. | Catalytic sulfonation of alcohols or amines. |

| Precursor for Acid Catalysis | Protic Solvents/Reagents | Release of chlorosulfuric acid/sulfuric acid. | Esterification, hydration of alkenes. |

| Initiator for Radical Polymerization | Thermal or Photochemical Initiation | Homolytic cleavage to generate initiating radicals. | Polymerization of vinyl monomers. |

This table is based on hypothesized catalytic roles derived from the known chemistry of similar organosulfur compounds.

It is important to emphasize that the radical reactions, single-electron transfer mechanisms, and catalytic roles discussed are largely extrapolations from the known chemistry of structurally related compounds. Detailed experimental and computational studies would be necessary to fully elucidate the precise reactivity of chlorosulfuric acid, (2-fluoroethyl) ester.

Applications of 2 Fluoroethyl Chlorosulfate in Specialized Organic Synthesis

Reagent in Fluorination Strategies for Complex Molecules

In principle, (2-Fluoroethyl) Chlorosulfate (B8482658) could act as an electrophilic source of the 2-fluoroethyl group. In fluorination strategies, this would not be a direct fluorination (i.e., adding a single fluorine atom) but rather a fluoroalkylation. Such reagents are valuable for installing fluoroalkyl groups into complex molecules to modify their biological and physical properties. However, no studies were found that specifically employ (2-Fluoroethyl) Chlorosulfate for this purpose. The reactivity of the chlorosulfate group suggests it would readily react with nucleophiles, but the specific conditions and substrate scope for such transformations using this particular reagent are not reported.

Building Block for the Construction of Organofluorine Compounds

As a potential building block, (2-Fluoroethyl) Chlorosulfate contains both a reactive site (the chlorosulfate) and a desired functional group (the fluoroethyl chain). This would theoretically allow for its incorporation into larger molecular scaffolds.

Intermediate in the Synthesis of Functionalized Fluorinated Polymers and Materials

The introduction of fluorinated side chains or main-chain segments can enhance the properties of polymers, including thermal stability and chemical resistance.

Contributions to Chemical Library Synthesis

While direct, widespread applications of chlorosulfuric acid, (2-fluoroethyl) ester in the large-scale synthesis of chemical libraries are not extensively documented in publicly available literature, its potential as a specialized reagent for this purpose is significant. This is primarily due to the increasing importance of the 2-fluoroethyl moiety in medicinal chemistry and drug discovery. The strategic introduction of this group can enhance the pharmacological profile of lead compounds. chemxyne.comresearchgate.netbenthamscience.com (2-Fluoroethyl) chlorosulfate serves as a highly reactive electrophile, ideal for efficiently incorporating the 2-fluoroethyl group into a diverse range of molecular scaffolds commonly used in chemical libraries.

The primary role of (2-fluoroethyl) chlorosulfate in this context is as a "fluoroethylating" agent. The ester is designed to react with various nucleophiles present on a core scaffold, thereby generating a library of compounds each bearing the 2-fluoroethyl group. The high reactivity of the chlorosulfate leaving group facilitates these reactions under relatively mild conditions.

The synthesis of chemical libraries often involves the parallel reaction of a common core structure with a variety of building blocks. (2-Fluoroethyl) chlorosulfate is well-suited for this approach. Its reactivity allows for the derivatization of scaffolds containing nucleophilic functional groups such as amines, phenols, and thiols.

Below is a data table illustrating the potential reactions of (2-fluoroethyl) chlorosulfate with common nucleophilic building blocks used in chemical library synthesis.

| Scaffold Functional Group | Nucleophile Type | Reaction Product | Significance in Library Diversity |

| Primary/Secondary Amine (-NHR) | Amine | N-(2-fluoroethyl)sulfamoyl derivative | Introduces a sulfonamide linkage with a fluoroalkyl chain, impacting solubility and hydrogen bonding capacity. |

| Phenol (-OH) | Alcohol | Aryl (2-fluoroethyl) sulfate (B86663) | Creates a sulfate ester, which can act as a pro-drug or influence receptor binding. |

| Thiol (-SH) | Thiol | S-(2-fluoroethyl) thiosulfate (B1220275) | Forms a thiosulfate linkage, a unique functional group for exploring chemical space. |

| Carboxylic Acid (-COOH) | Carboxylate | Mixed anhydride (B1165640) (unstable), may lead to acylated or decarboxylated products | Can be used to generate a variety of downstream products through subsequent reactions. |

Interactive Data Table: Building Blocks for Fluoroethylation

Please select a nucleophile to see the corresponding reaction with (2-fluoroethyl) chlorosulfate.

Amine

Phenol

Thiol

Detailed Research Findings

Although specific studies focusing solely on the use of (2-fluoroethyl) chlorosulfate in library synthesis are sparse, related research on other fluoroethylating agents provides strong evidence for its potential utility. For instance, 2-[¹⁸F]fluoroethyl tosylate has been extensively used in radiolabeling for positron emission tomography (PET), demonstrating the feasibility of attaching the 2-fluoroethyl group to complex biomolecules. rsc.orgnih.gov The reactions typically involve nucleophilic substitution where phenoxide, amine, or thiol groups displace the tosylate leaving group. rsc.org Given that chlorosulfate is also an excellent leaving group, similar reactivity can be expected for (2-fluoroethyl) chlorosulfate.

Research into the synthesis of sulfate esters has highlighted the utility of chlorosulfate reagents. rsc.orgnih.govgoogle.com These studies confirm that chlorosulfates react readily with hydroxyl groups to form sulfate esters. nih.gov The synthesis of a series of chlorophenol sulfates was successfully achieved using 2,2,2-trichloroethyl chlorosulfate, showcasing the general applicability of this class of reagents for the sulfation of phenols. nih.gov

The strategic advantage of using (2-fluoroethyl) chlorosulfate lies in its ability to rapidly introduce a fluorine-containing motif that is highly sought after in modern drug design. researchgate.netresearchgate.netyoutube.com The resulting library of 2-fluoroethylated compounds can then be screened for enhanced biological activity, improved pharmacokinetic properties, or novel modes of action. The development of new synthetic methodologies, including the use of highly reactive reagents like (2-fluoroethyl) chlorosulfate, is crucial for expanding the diversity of chemical libraries and increasing the efficiency of the drug discovery process. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for (2-Fluoroethyl) Chlorosulfate

The comprehensive analysis of (2-fluoroethyl) chlorosulfate, a compound of interest in various chemical contexts, relies on a suite of advanced spectroscopic and chromatographic techniques. These methods are indispensable for confirming its molecular structure, determining its purity, and understanding its chemical behavior. This article delves into the specific applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and chromatographic separations in the detailed characterization of this halogenated organosulfate ester.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Fluoroethyl Chlorosulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural verification of (2-fluoroethyl) chlorosulfate (B8482658), providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H, ¹³C, ¹⁹F, and ³³S NMR Analysis

¹H NMR: The proton NMR spectrum of (2-fluoroethyl) chlorosulfate is expected to exhibit two distinct multiplets corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the chlorosulfate moiety (ClSO₃-CH₂-) would likely appear as a triplet, split by the neighboring fluorine atom and the other methylene group. Similarly, the methylene group bonded to the fluorine atom (-CH₂-F) would also present as a triplet of triplets, due to coupling with the adjacent methylene protons and the fluorine atom. The chemical shifts would be influenced by the strong electron-withdrawing effects of both the chlorosulfate and the fluorine atom, shifting them downfield. For comparison, in the related compound 2-chloroethyl chloroformate, the methylene protons show distinct chemical shifts, with the one closer to the oxygen appearing further downfield. chemicalbook.com

¹³C NMR: A ¹³C NMR spectrum would display two signals for the two carbon atoms in the ethyl chain. libretexts.org The carbon atom bonded to the oxygen of the chlorosulfate group is expected to be significantly deshielded and appear at a lower field compared to the carbon atom bonded to fluorine. libretexts.org The electronegativity of the substituent atoms plays a crucial role in determining the chemical shifts of the carbon atoms. libretexts.org For instance, in 2-fluoroethyl bromide, the carbon attached to the bromine and the carbon attached to the fluorine show distinct resonances. chemicalbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. It is anticipated to show a single resonance, likely a triplet of triplets, due to coupling with the two adjacent protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, providing a clear indication of the fluoroethyl moiety. researchgate.net

³³S NMR: While less common due to the quadrupolar nature and low natural abundance of the ³³S isotope, ³³S NMR could theoretically provide information about the sulfur environment in the chlorosulfate group. The chemical shift would be characteristic of a sulfur atom in a high oxidation state, bonded to oxygen and chlorine.

Predicted NMR Data for (2-Fluoroethyl) Chlorosulfate:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (-CH₂-O) | 4.6 - 4.8 | t | J(H,H) ≈ 5-7 |

| ¹H (-CH₂-F) | 4.7 - 4.9 | dt | J(H,H) ≈ 5-7, J(H,F) ≈ 45-50 |

| ¹³C (-CH₂-O) | 65 - 75 | t | J(C,F) ≈ 20-25 |

| ¹³C (-CH₂-F) | 80 - 90 | t | J(C,F) ≈ 160-180 |

Note: The above data is predicted based on known spectroscopic trends and data for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the two methylene groups by showing cross-peaks between their respective proton signals. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra would correlate the proton signals with their directly attached carbon atoms. Finally, HMBC (Heteronuclear Multiple Bond Correlation) could reveal longer-range couplings, for instance, between the protons of one methylene group and the carbon of the other, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in (2-fluoroethyl) chlorosulfate.

IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the chlorosulfate group. Strong, asymmetric and symmetric stretching vibrations of the S=O bonds would likely appear in the region of 1400-1450 cm⁻¹ and 1180-1230 cm⁻¹, respectively. The S-O single bond stretch would be observed around 800-900 cm⁻¹. The C-F bond stretch typically appears as a strong band in the 1000-1100 cm⁻¹ region. The C-O stretching vibration would also be present, likely in the 1050-1150 cm⁻¹ range. The S-Cl stretch is expected to be found at lower frequencies, typically between 400 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S=O stretching vibrations are also expected to be strong in the Raman spectrum. The S-Cl bond, often a strong scatterer in Raman, would provide a clear signal.

Characteristic Vibrational Frequencies for (2-Fluoroethyl) Chlorosulfate:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1400 - 1450 |

| S=O | Symmetric Stretch | 1180 - 1230 |

| C-F | Stretch | 1000 - 1100 |

| C-O | Stretch | 1050 - 1150 |

| S-O | Stretch | 800 - 900 |

Note: The above data is predicted based on known group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of (2-fluoroethyl) chlorosulfate. nih.gov HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the differentiation between compounds with the same nominal mass. nih.govnih.gov The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S), would result in a distinctive isotopic cluster for the molecular ion, further confirming the elemental composition.

The fragmentation of (2-fluoroethyl) chlorosulfate under electron ionization (EI) or other ionization techniques would likely proceed through several pathways. Cleavage of the relatively weak S-Cl bond would result in a prominent fragment ion. Loss of the entire chlorosulfonyloxy group ([M - ClSO₃]⁺) or cleavage of the C-O bond are also probable fragmentation routes. The presence of a fluorine atom can influence the fragmentation, potentially leading to rearrangements and the loss of HF. nih.gov

Predicted Fragmentation Pattern for (2-Fluoroethyl) Chlorosulfate:

| m/z | Possible Fragment |

|---|---|

| 162/164 | [C₂H₄ClFO₃S]⁺ (Molecular Ion) |

| 127 | [C₂H₄FO₃S]⁺ |

| 99 | [ClSO₂]⁺ |

| 63 | [C₂H₄F]⁺ |

Note: The m/z values are based on the most abundant isotopes. The presence of the ³⁷Cl isotope will result in M+2 peaks for chlorine-containing fragments. docbrown.info

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of (2-fluoroethyl) chlorosulfate and for the analysis of its purity, including the detection of any starting materials or side products.

Gas Chromatography (GC): Given the likely volatility of (2-fluoroethyl) chlorosulfate, gas chromatography could be a suitable analytical technique. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. A mass spectrometer as a detector (GC-MS) would be particularly powerful, allowing for the identification of the parent compound and any impurities based on their mass spectra. For instance, GC-MS has been used to identify volatile side-products like 2-fluoroethanol (B46154) in the synthesis of related compounds. nih.gov

Liquid Chromatography (LC): For less volatile impurities or for preparative scale purification, high-performance liquid chromatography (HPLC) could be employed. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would separate compounds based on their polarity. The use of a mass spectrometer as a detector (LC-MS) would provide high sensitivity and specificity. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

The separation and quantification of (2-fluoroethyl) chlorosulfate in various matrices can be effectively achieved through the application of Gas Chromatography (GC) and Liquid Chromatography (LC). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While specific GC methods for (2-fluoroethyl) chlorosulfate are not extensively detailed in publicly available literature, methodologies for structurally related compounds, such as other fluoroethyl derivatives and chemical agent simulants, provide a strong basis for method development. For instance, the analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides has been successfully performed using GC-MS. nih.gov In such analyses, the selection of an appropriate capillary column is critical. A semi-polar column, such as one containing 6%-cyanopropylphenyl-94%-dimethyl polysiloxane, has proven effective for separating various fluorinated compounds. nih.gov For detection, mass spectrometry offers high selectivity and sensitivity, while an electron capture detector (ECD) can be particularly sensitive to halogenated compounds like (2-fluoroethyl) chlorosulfate.

Key Considerations for GC Method Development:

Column Selection: A mid-polarity column is often a suitable starting point.

Injection Technique: Split/splitless injection is common, with the choice depending on the analyte concentration.

Oven Temperature Program: A gradient temperature program is typically employed to ensure good separation of the target analyte from matrix components.

Detector: Mass Spectrometry (MS) is highly recommended for positive identification and quantification. Electron Capture Detection (ECD) is a viable alternative for high-sensitivity trace analysis.

Liquid Chromatography (LC) offers a complementary approach, particularly for samples that are not amenable to GC due to low volatility, thermal instability, or complex matrix effects. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard. For compounds lacking a strong chromophore, derivatization may be necessary to enable UV detection. dtic.mil However, for a compound like (2-fluoroethyl) chlorosulfate, more universal detectors or mass spectrometry are preferred. The analysis of related fluorinated compounds has been achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization source for neutral polyfluoroalkyl substances. nih.gov

Typical LC System Parameters:

Column: Reversed-phase columns, such as a C18, are commonly used for the separation of moderately polar organic compounds.

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase for reversed-phase chromatography of fluorinated compounds. nih.gov

Detector: Tandem mass spectrometry (MS/MS) provides the highest degree of selectivity and sensitivity.

Below is an interactive data table summarizing potential starting parameters for GC and LC analysis of (2-fluoroethyl) chlorosulfate, inferred from the analysis of related compounds.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Column | Semi-polar (e.g., 6% cyanopropylphenyl-94% dimethyl polysiloxane) | Reversed-phase (e.g., C18) |

| Mobile Phase | - | Acetonitrile/Water Gradient |

| Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Tandem Mass Spectrometry (MS/MS) |

| Ionization Source | Electron Ionization (EI), Chemical Ionization (CI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Derivatization | Generally not required | May be used for UV detection if MS is unavailable |

Computational Chemistry and Theoretical Studies of 2 Fluoroethyl Chlorosulfate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, likely employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to investigate the electronic structure of (2-fluoroethyl) chlorosulfate (B8482658). nih.gov These calculations provide fundamental insights into the molecule's stability and reactivity.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

For (2-fluoroethyl) chlorosulfate, the HOMO would likely be localized on the more electron-rich atoms, such as the oxygen and chlorine atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed along the sulfur-chlorine bond and the carbon atoms, highlighting potential sites for nucleophilic attack.

Hypothetical Molecular Orbital Data for (2-Fluoroethyl) Chlorosulfate

| Orbital | Predicted Energy (eV) | Likely Localization |

| HOMO | -8.5 | Oxygen, Chlorine atoms |

| LUMO | -1.2 | Sulfur, Chlorine, Carbon atoms |

| HOMO-LUMO Gap | 7.3 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. libretexts.org

In a hypothetical ESP map of (2-fluoroethyl) chlorosulfate, the oxygen atoms would exhibit a strong negative potential due to their high electronegativity. The fluorine atom would also create a region of negative potential. The sulfur atom, bonded to three highly electronegative atoms (two oxygens and one chlorine), would be highly electron-deficient and thus show a strong positive potential, making it a primary site for nucleophilic attack. The hydrogen atoms would exhibit a moderate positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult to obtain experimentally. rsc.org

By mapping the potential energy surface of a reaction, computational methods can identify transition state structures, which are the energy maxima along the reaction coordinate. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. For reactions involving (2-fluoroethyl) chlorosulfate, such as nucleophilic substitution at the sulfur atom, transition state analysis would reveal the geometry of the intermediate and the energy barrier to its formation.

A complete energy landscape investigation would map out the energies of reactants, intermediates, transition states, and products for various possible reaction pathways. nih.gov This allows for the determination of the most favorable reaction mechanism. For instance, in a reaction with a nucleophile, computational studies could compare the energetics of an SN2-type mechanism at the sulfur atom versus other potential reaction channels.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov

Theoretical calculations can provide vibrational frequencies corresponding to the infrared (IR) and Raman spectra of (2-fluoroethyl) chlorosulfate. nih.gov The calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These theoretical values, once referenced, can be a valuable tool in interpreting and assigning experimental NMR spectra.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (S=O stretch) | 1450 cm⁻¹ | Not Available |

| ¹H NMR (CH₂F) | 4.6 ppm | Not Available |

| ¹³C NMR (CH₂F) | 82 ppm | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Study of the Conformational Behavior of 1,2-Difluoro-1,2-dichloroethane - IntechOpen (2023-01-04) The conformational analysis of 1,2-difluoro-1,2-dichloroethane (DFDCE) has been studied in the gas phase using density functional theory (B3LYP) and ab initio (MP2) methods with 6-311++G** basis set. From the relaxed potential energy surface scan, three stable conformers, two enantiomeric gauche forms and one anti-form were found. The anti-conformer, in which the two fluorine atoms are at a dihedral angle of 180°, is the most stable conformer. The order of stability for the conformers is anti > gauche. The stability of the conformers is discussed with the help of natural bond orbital (NBO) analysis. The calculated vibrational frequencies are in good agreement with the experimental results. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31K4uT-jQj9iJt_68K4V7I03bN6M955f2M1378fK86iY0_026Bf_qT_769z8_X-V6rJ6J99i85jH8w4v_3jV7w0j3Xn_n_16uK1_Lq_j47q-29-i6FzQ8FkL9-A==